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Compound of Interest

Compound Name: Barium nitride (Ba3N2)

Cat. No.: B080371

Welcome to the llI-Nitride Optoelectronics Technical Support Center. This resource is designed
to assist researchers, scientists, and engineers in troubleshooting and mitigating the common
issue of wafer cracking during the epitaxial growth of IlI-nitride based Light Emitting Diodes
(LEDs). Our goal is to provide you with the technical insights and practical methodologies
necessary to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of wafer cracking during llI-nitride LED fabrication?

Al: The predominant cause of wafer cracking is the significant stress that accumulates in the
epitaxial layers during the Metal-Organic Chemical Vapor Deposition (MOCVD) growth
process. This stress originates from two main physical mismatches between the IlI-nitride
epilayers (e.g., GaN, InGaN, AlGaN) and the foreign substrate (e.g., sapphire, silicon, or silicon
carbide).

o Lattice Mismatch: This refers to the difference in the crystal lattice constants between the
substrate and the GaN-based layers. For instance, the lattice mismatch between GaN and
sapphire is approximately 16%. This mismatch induces a compressive strain in the initial
GaN layers grown on the substrate.

o Thermal Mismatch: This arises from the difference in the coefficient of thermal expansion
(CTE) between the GaN epilayers and the substrate. During the cooling phase after high-
temperature growth (typically >1000°C), the wafer bows, and a tensile stress is induced in
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the GaN film because it contracts at a different rate than the substrate. This tensile stress
upon cooling is often the final trigger for crack formation.

Q2: Why is my wafer cracking upon cooling, even if it looks fine at the growth temperature?

A2: This is a classic manifestation of thermal mismatch-induced stress. At the high
temperatures of MOCVD growth, the GaN epilayer is typically under compressive stress. This
compressive stress can be managed to some extent during growth. However, upon cooling, the
larger thermal contraction of the GaN film relative to the sapphire or silicon substrate leads to a
significant buildup of tensile stress. When this tensile stress exceeds the critical fracture stress
of the material, cracks will propagate through the epitaxial layers to relieve the strain energy.

Q3: Can the thickness of my GaN layer influence wafer cracking?

A3: Absolutely. There is a "critical thickness" for the GaN layer, beyond which the accumulated
strain energy becomes sufficient to cause cracking. As the GaN layer gets thicker, the total
strain energy stored in the film increases. Once this energy surpasses a certain threshold, it
becomes energetically favorable for the material to relieve the stress by forming cracks. This is
why multi-micron thick GaN layers, often required for high-quality LEDs, are particularly
susceptible to cracking, especially on larger diameter substrates like 6-inch silicon.

Q4: Are certain substrates more prone to causing wafer cracking than others?

A4: Yes, the choice of substrate is a critical factor. The magnitude of both lattice and thermal
mismatch varies significantly with the substrate material.
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. Lattice Mismatch Thermal Mismatch
Substrate Material . . Common Issues
with GaN (%) (CTE Difference)
High dislocation
) density, significant
Sapphire (Al203) ~16% ~34%
wafer bow and
cracking risk.
Very high tensile
- . stress on cooling,
Silicon (Si) ~17% ~54% )
prone to cracking and
melt-back etching.
Lower mismatch, but
- ] ) higher cost and can
Silicon Carbide (SiC) ~3.5% ~8%

have substrate-related

defects.

As shown in the table, silicon substrates present the largest thermal mismatch, making them
the most challenging for preventing post-growth cracking without sophisticated stress
management techniques.

Troubleshooting Guide: Wafer Cracking Mitigation

This guide provides structured solutions to common cracking issues encountered during Ill-
nitride epitaxy.

Issue 1: Immediate Cracking Observed on Thick GaN
Layers Grown on Sapphire
Q: I am trying to grow a 4 um thick GaN layer on a 4-inch sapphire substrate, but it consistently

cracks upon cooling. How can | prevent this?

A: This is a classic case of exceeding the critical thickness for tensile stress accumulation. The
solution lies in engineering the strain within the epitaxial structure to counteract the tensile
stress.

Root Cause Analysis:
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The large thermal expansion mismatch between GaN and sapphire induces a high level of
tensile stress during the cooling process. For a 4 um thick film, this stress is typically sufficient
to initiate and propagate cracks across the wafer.

Mitigation Strategy: Low-Temperature AIN Interlayer

Introducing a low-temperature (LT) AIN interlayer can effectively transform the net stress state
of the GaN film from tensile to compressive, thus preventing cracking.

Experimental Protocol:

e Initial Growth: Grow the first 2 um of the GaN buffer layer on the sapphire substrate using
your standard high-temperature (HT) GaN growth conditions (~1050-1150°C).

« Interlayer Deposition:
o Cool down the reactor to a low temperature, typically between 500°C and 800°C.

o Deposit a thin AIN interlayer, usually between 10-20 nm thick. This LT-AIN layer is
polycrystalline or amorphous in nature.

o Overgrowth:
o Ramp the temperature back up to the HT-GaN growth temperature.

o As the temperature increases, the LT-AIN layer recrystallizes. This recrystallization
process induces a significant compressive stress in the subsequent GaN layer grown on
top.

o Grow the remaining 2 pm of the GaN layer. This top layer will now be under compressive
stress, which will help to offset the tensile stress generated during the final cooldown.

Causality Explained:

The compressive stress induced by the LT-AIN interlayer acts as a "stress reservoir,"
compensating for the tensile stress that develops upon cooling. This keeps the net stress in the
GaN film below the critical threshold for cracking.
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Issue 2: Cracking and High Dislocation Density in GaN-
on-Silicon Epitaxy

Q: My GaN layers grown on a 6-inch Si (111) substrate always crack, and the material quality
Is poor. What is the state-of-the-art method to address this?

A: Growth on large-diameter silicon is notoriously difficult due to the extreme thermal mismatch.
A multi-layered, strain-engineered buffer is essential for success.

Root Cause Analysis:

The enormous CTE mismatch between GaN and silicon generates a very high tensile stress
upon cooling, which is the primary driver for cracking. Additionally, the large lattice mismatch
leads to a high density of threading dislocations, which degrade device performance.

Mitigation Strategy: Step-Graded AlGaN Buffer Layers

A common and effective approach is to use a series of AlGaN layers with decreasing aluminum
content to gradually transition from the AIN nucleation layer to the final GaN layer. This "step-
graded" buffer helps to manage both stress and dislocations.

Experimental Protocol:

e AIN Nucleation: Begin with a thin AIN nucleation layer (~50-100 nm) grown directly on the Si
(111) substrate at high temperature (>1100°C). This initial layer is critical for establishing the
crystal orientation.

o Step-Graded AlGaN Buffer:

o Grow a series of AlxGai-xN layers, systematically decreasing the Al mole fraction (x) in
each subsequent layer. For example:

» Layer 1: 300 nm of Alo.7sGao.25N
» Layer 2: 300 nm of Alo.soGao.s0N

» Layer 3: 300 nm of Alo.25Gao.7s5N
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o Each of these layers is grown under compressive strain. The interfaces between these
layers generate misfit dislocations that are confined to the buffer region and help to relax
the strain incrementally.

o Final GaN Layer: Grow the final thick GaN layer on top of the step-graded buffer. The buffer
structure places the final GaN layer under a state of high compressive stress at the growth
temperature.

Causality Explained:

The step-graded buffer introduces a "compressive strain bank" during growth. This pre-existing
compression is so significant that even after cooling, the final GaN layer remains under
compression or very low tensile stress, thus preventing cracking.

Visualization of Strain Management:

At Growth Temperature (>1000°C)

Lattice Mismatch : Compressive Strain Compressive Strain
i Substrate AIN Nucleation High A% AIGaN

After Cooling to Room Temp

" Tensile stress from cooling i Slightly Compressive/
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Click to download full resolution via product page

Caption: Strain evolution in GaN-on-Si with a step-graded buffer.
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Issue 3: Reducing Threading Dislocation Density to
Prevent Crack Pinning

Q: Even with some stress management, | see cracks initiating from defect sites. How can |
reduce the overall defect density?

A: High threading dislocation densities (TDD) can act as stress concentration points and
facilitate crack propagation. Epitaxial Lateral Overgrowth (ELOG) is a powerful technique to
drastically reduce TDD.

Root Cause Analysis:

Threading dislocations are line defects that propagate up from the substrate interface through
the epitaxial layers. These defect clusters can be weak points where cracks preferentially form.

Mitigation Strategy: Epitaxial Lateral Overgrowth (ELOG)

ELOG involves depositing a dielectric mask (like SiOz or SiNx) on an initial GaN layer and then
re-growing the GaN. The GaN grows vertically through openings in the mask ("windows") and
then spreads laterally over the mask, where the dislocation density is significantly reduced.

Experimental Protocol:
e Initial GaN Growth: Grow a 1-2 um thick GaN base layer on your substrate.
o Mask Deposition:

o Remove the wafer from the MOCVD reactor.

o Deposit a thin (~100 nm) SiO2 or SiNx mask using Plasma-Enhanced Chemical Vapor
Deposition (PECVD).

o Patterning:

o Use standard photolithography and etching techniques to create a pattern of stripes or
circular openings in the dielectric mask. The opening width and spacing are critical
parameters to optimize.
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e Second Growth (Overgrowth):
o Thoroughly clean the patterned wafer and return it to the MOCVD reactor.

o Perform a second GaN growth. The growth conditions (temperature, pressure, V/IlI ratio)
must be optimized to promote lateral growth over the mask.

o The GaN will grow until the lateral growth fronts from adjacent windows coalesce, forming

a continuous, low-dislocation film.

Visualization of ELOG Process:

Step 1: Initial Growth
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Step 2: Masking & Patterning
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Caption: ELOG reduces dislocations by blocking their propagation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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